molecular formula C12H16N2O B183631 3-(4-aminophenyl)-N-cyclopropylpropanamide CAS No. 698992-37-9

3-(4-aminophenyl)-N-cyclopropylpropanamide

Cat. No.: B183631
CAS No.: 698992-37-9
M. Wt: 204.27 g/mol
InChI Key: ZFQIJCPXBCHLEE-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-N-cyclopropylpropanamide is an organic compound that features an aminophenyl group attached to a cyclopropylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-N-cyclopropylpropanamide typically involves the reaction of 4-aminophenylpropanamide with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their coupling under optimized conditions. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activation of NF-κB and MAPKs signaling pathways, which are involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-aminophenyl)-N-cyclopropylpropanamide is unique due to its cyclopropylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and specificity in biological systems compared to similar compounds.

Biological Activity

Overview

3-(4-aminophenyl)-N-cyclopropylpropanamide, with the CAS number 698992-37-9, is an organic compound notable for its diverse biological activities. It features an aminophenyl group linked to a cyclopropylpropanamide moiety, which contributes to its unique chemical properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C12H16N2O
  • Molecular Weight: 204.27 g/mol

This compound's distinct cyclopropyl group enhances its stability and specificity in biological systems compared to similar compounds.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating conditions such as arthritis and other inflammatory diseases.
  • Signal Transduction Pathways: It has been shown to affect the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer progression.

Anti-inflammatory Properties

Research indicates that this compound has significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory disorders.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines by activating caspase pathways, thus inhibiting tumor growth. Further research is needed to fully elucidate these mechanisms and their implications for cancer therapy.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
In vitroReduced IL-6 and TNF-alpha production in macrophages
In vivoTumor growth inhibition in xenograft models
PharmacokineticsFavorable absorption and distribution profiles in animal models

These findings highlight the compound's potential therapeutic applications, particularly in oncology and inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure SimilarityBiological ActivityUnique Features
3-(4-aminophenyl)coumarin derivativesAminophenyl group presentAnti-inflammatoryCoumarin backbone
4-aminophenylacetic acidAminophenyl group presentAnalgesic propertiesAcetic acid moiety

The cyclopropylpropanamide structure in this compound is unique among these compounds, potentially enhancing its pharmacological profile.

Properties

IUPAC Name

3-(4-aminophenyl)-N-cyclopropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQIJCPXBCHLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363657
Record name 3-(4-aminophenyl)-N-cyclopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698992-37-9
Record name 4-Amino-N-cyclopropylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698992-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-aminophenyl)-N-cyclopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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